

3-(Chloromethyl)isothiazole molecular structure and geometry

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-(Chloromethyl)isothiazole

CAS No.: 1246549-42-7

Cat. No.: B2892275

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Geometry of **3-(Chloromethyl)isothiazole**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities.[1][2] This guide focuses on a key derivative, **3-(chloromethyl)isothiazole**, a reactive building block poised for applications in drug discovery and chemical synthesis. We delve into the molecule's structural and geometric characteristics, synthesizing data from computational modeling, spectroscopic analysis of analogous compounds, and established synthetic methodologies. This document provides a comprehensive technical overview, including predicted spectroscopic signatures, a detailed synthesis protocol, and critical safety guidelines, to empower researchers in leveraging this versatile chemical entity.

The Isothiazole Scaffold: A Core Motif in Modern Chemistry

Isothiazole (1,2-thiazole) is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.[3] This arrangement imparts a unique electronic profile, rendering the ring system stable yet susceptible to functionalization.[2] Isothiazole derivatives are integral to numerous commercial products, from pharmaceuticals like the antipsychotic drug ziprasidone to agricultural fungicides such as isotianil.[3][4] Their broad-spectrum biological activity stems from the ability of the sulfur-nitrogen bond and adjacent atoms to participate in crucial intermolecular interactions and, in some cases, to react with biological nucleophiles like cysteine residues in enzymes.[5][6] The introduction of a reactive chloromethyl group at the 3-position creates a valuable electrophilic handle for further molecular elaboration, making **3-(chloromethyl)isothiazole** a key intermediate for constructing more complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

The fundamental identity of **3-(chloromethyl)isothiazole** is defined by its constituent atoms and their connectivity.

Molecular Structure

The molecule consists of a planar isothiazole ring with a chloromethyl (-CH₂Cl) substituent at the C3 position. The isothiazole ring itself is an aromatic system with delocalized π -electrons.
[2]

Figure 1: Molecular Structure of **3-(Chloromethyl)isothiazole**.

Physicochemical Properties

The key physicochemical properties of **3-(chloromethyl)isothiazole** are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Source
Molecular Formula	C ₄ H ₄ CINS	[7]
Molecular Weight	133.60 g/mol	[7]
Canonical SMILES	C1=CSN=C1CCI	[7]
InChI Key	VJLLMWSPBFVMGO- UHFFFAOYSA-N	[7]
Predicted XlogP	1.4	[7]
CAS Number	1246549-42-7	[7]

Molecular Geometry and Computational Analysis

Understanding the precise three-dimensional arrangement of atoms—the molecular geometry—is paramount for predicting reactivity and intermolecular interactions.

Theoretical Geometry via Density Functional Theory (DFT)

In the absence of direct single-crystal X-ray diffraction data for **3-(chloromethyl)isothiazole**, its equilibrium geometry can be reliably predicted using computational methods. Density Functional Theory (DFT) calculations, particularly with the B3LYP functional and a 6-311G(d,p) or higher basis set, have proven effective for characterizing the geometry of thiazole and isothiazole derivatives.[8]

Based on these established methods, the isothiazole ring is expected to be planar. The key geometric parameters (bond lengths and angles) have been predicted and are presented below. These values are derived from analyses of closely related structures.

Parameter	Predicted Value	Rationale & Comparative Data
S1–N2 Bond Length	~1.65 Å	Typical for isothiazole rings, slightly shorter than a single bond due to π -character.
N2–C3 Bond Length	~1.32 Å	Consistent with C=N double bond character within an aromatic system.
C3–C4 Bond Length	~1.42 Å	Intermediate between a single and double bond, characteristic of aromaticity.
C4–C5 Bond Length	~1.36 Å	Shorter than C3–C4, indicating more double-bond character.
C5–S1 Bond Length	~1.72 Å	Typical C-S bond length in a heterocyclic aromatic ring.
C3–C(H ₂) Bond Length	~1.50 Å	Standard sp ² -sp ³ C-C single bond length.
C(H ₂)–Cl Bond Length	~1.79 Å	Standard sp ³ C-Cl single bond length.
\angle S1–N2–C3 Angle	~110°	Ring constraint dictates this angle.
\angle N2–C3–C4 Angle	~115°	Ring constraint dictates this angle.
\angle C4–C5–S1 Angle	~112°	Ring constraint dictates this angle.

Insights from Analogous Crystal Structures

The X-ray crystal structure of a closely related isomer, 2-chloro-5-chloromethyl-1,3-thiazole, provides valuable experimental validation for the predicted geometry.^[9] In this structure, the thiazole ring is planar, and the bond lengths are within the normal ranges for such systems,

closely matching the predicted values for our target molecule.^[9] This comparison increases confidence in the DFT-derived model of **3-(chloromethyl)isothiazole**, confirming the planarity of the ring and the expected bond parameters of the chloromethyl substituent.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a dedicated public database of spectra for **3-(chloromethyl)isothiazole** is sparse, its spectral features can be accurately predicted from the extensive data available for its analogs.^{[5][10][11]}

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one for the methylene protons.

- Aromatic Protons (H4, H5): Two doublets are expected in the aromatic region (δ 7.5-9.0 ppm). The proton at C5 will likely appear further downfield than the proton at C4 due to the influence of the adjacent sulfur atom. A small coupling constant ($J \approx 2-4$ Hz) would be observed between them.
- Methylene Protons (-CH₂Cl): A sharp singlet is predicted in the region of δ 4.5-5.0 ppm. The significant downfield shift is due to the deshielding effect of the adjacent aromatic ring and the electronegative chlorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display four signals corresponding to the four unique carbon atoms.

- Aromatic Carbons (C3, C4, C5): These signals are expected in the δ 115-160 ppm range. C3, being attached to the electronegative nitrogen and the chloromethyl group, would likely be the most downfield of the ring carbons. Chemical shifts for related 3-methylisothiazole carbons have been reported around δ 157 ppm (C3), 125 ppm (C4), and 150 ppm (C5).^[10]
- Methylene Carbon (-CH₂Cl): This carbon is expected to appear in the δ 40-50 ppm range, consistent with a chloromethyl group attached to an sp² carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key vibrational frequencies would include:

- C=N and C=C Stretching: Strong to medium bands in the 1600-1450 cm^{-1} region, characteristic of the aromatic isothiazole ring.[\[11\]](#)
- C-H Stretching (Aromatic): Weak to medium bands above 3000 cm^{-1} .
- C-H Stretching (Aliphatic): Bands in the 2950-2850 cm^{-1} region for the CH_2 group.
- C-Cl Stretching: A strong band in the 800-600 cm^{-1} region.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 133. The presence of chlorine will be evident from the characteristic isotopic pattern, with a second peak at m/z 135 ($\text{M}+2$) that is approximately one-third the intensity of the M^+ peak.
- Key Fragments: Fragmentation would likely involve the loss of a chlorine atom ($\text{M}-35$) to give a fragment at m/z 98, or the loss of the entire chloromethyl group ($\text{M}-49$) to give an isothiazole radical cation at m/z 84.

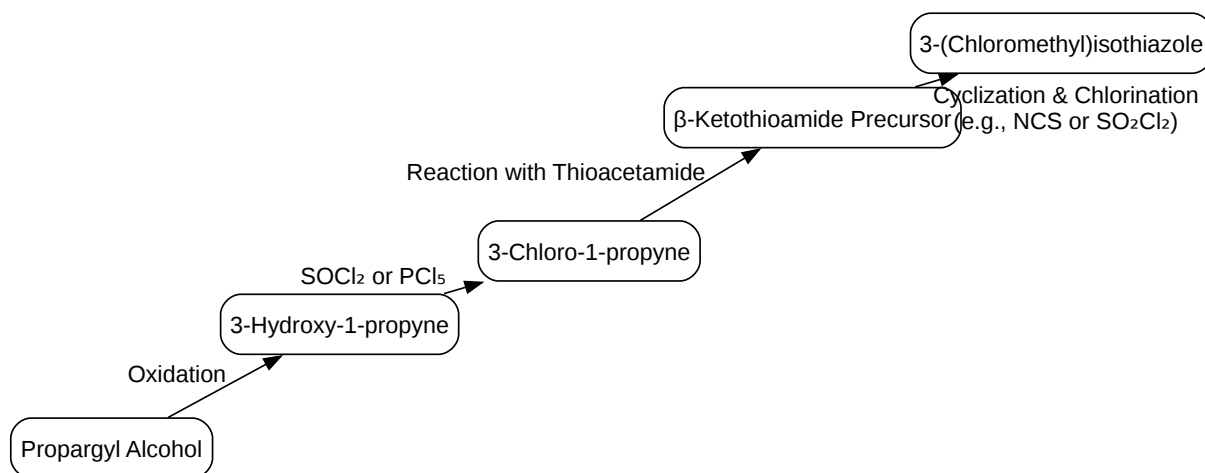
Synthesis and Reactivity

The synthesis of **3-(chloromethyl)isothiazole** can be approached through established methods for forming substituted isothiazole rings. The following protocol is a scientifically sound, proposed method based on analogous syntheses of chloro-isothiazole derivatives.[\[12\]](#)
[\[13\]](#)

Synthesis Workflow

The proposed synthesis involves the cyclization of a suitable precursor containing the requisite atoms, followed by chlorination. A plausible route starts from a β -ketothioamide, which can be

cyclized and chlorinated.



[Click to download full resolution via product page](#)

Figure 2: Proposed Synthetic Workflow for **3-(Chloromethyl)isothiazole**.

Detailed Experimental Protocol: Synthesis of 3-Chloroisothiazole (Analogous Procedure)

This protocol is adapted from a patented method for the synthesis of 3-chloroisothiazole and serves as a robust template for preparing chloromethyl-substituted analogs.^[12] The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 3-chloroisothiazole via the cyclization and chlorination of a dithio-diamide precursor.

Materials:

- 4,5-dithio-1,8-octanedioyl diamide (precursor)
- Phosphorus oxychloride (POCl₃) - Chlorinating and dehydrating agent

- Toluene (Anhydrous) - Solvent
- Dichloromethane (DCM) - Extraction solvent
- 5% Sodium Bicarbonate (NaHCO_3) solution - Neutralizing agent
- Saturated Sodium Chloride (NaCl) solution (Brine) - Washing agent
- Anhydrous Sodium Sulfate (Na_2SO_4) - Drying agent
- Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle.

Procedure:

- Reaction Setup: In a 500 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser (with a drying tube), add toluene (150 mL) and phosphorus oxychloride (100 mL).
 - Expertise & Experience: Using anhydrous solvent and a drying tube is critical because POCl_3 reacts violently with water. The three-neck setup allows for controlled addition of reagents while maintaining an inert atmosphere if needed.
- Precursor Addition: Dissolve 25.0 g of 4,5-dithio-1,8-octanedioyl diamide in 150 mL of anhydrous toluene. Transfer this solution to the dropping funnel.
- Initial Reaction (Low Temperature): Begin stirring the POCl_3 /toluene mixture and cool the flask in an ice bath to 10°C . Slowly add the diamide solution dropwise from the funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 20°C .
 - Trustworthiness: Slow, controlled addition at a low temperature is crucial to manage the exothermic nature of the initial reaction between the amide and POCl_3 , preventing side reactions and ensuring safety.
- Reaction Maturation: After the addition is complete, allow the mixture to stir at 10°C for 12 hours.
 - Causality: This extended period at low temperature allows for the complete formation of the intermediate species before the high-temperature cyclization, maximizing yield.

- Cyclization (High Temperature): After 12 hours, remove the ice bath and equip the flask with a heating mantle. Heat the reaction mixture to 100°C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Self-Validation: TLC is a self-validating system. By spotting the reaction mixture against the starting material, one can visually confirm the consumption of the precursor and the formation of a new, typically less polar, product.
- Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully concentrate the mixture to dryness using a rotary evaporator to remove excess toluene and POCl₃.
 - Safety Note: POCl₃ is corrosive and toxic. The rotary evaporator should be in a well-ventilated fume hood.
- Neutralization: To the crude residue, add dichloromethane (200 mL) to dissolve the product. Transfer the DCM solution to a separatory funnel and carefully add 200 mL of 5% sodium bicarbonate solution in portions to neutralize any remaining acidic species.
 - Causality: Neutralization is essential to remove acidic byproducts that could interfere with purification or degrade the product. Effervescence (CO₂ release) will occur; add slowly to avoid pressure buildup.
- Purification: Separate the organic layer. Wash the organic phase with saturated brine (1 x 100 mL), then dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-chloroisothiazole.^[12] Further purification can be achieved by vacuum distillation or column chromatography.

Safety and Handling Precautions

Given the structure of **3-(chloromethyl)isothiazole**, it must be handled as a hazardous substance. The chloromethyl group makes it a potent alkylating agent, and related compounds are known to be carcinogenic, corrosive, and toxic.^{[14][15]}

- Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for chlorinated solvents; use neoprene or other recommended materials), and splash-proof safety goggles.
- Toxicity: Assumed to be a carcinogen and a corrosive chemical.[14] Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[15]
- Reactivity: The chloromethyl group is reactive towards nucleophiles. Avoid contact with water, moisture, and strong bases, as this may lead to decomposition and the release of hazardous fumes like HCl.[14]
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.

Conclusion and Future Outlook

3-(Chloromethyl)isothiazole represents a molecule of significant potential for synthetic and medicinal chemists. Its structure, characterized by a planar, aromatic isothiazole ring and a reactive electrophilic side chain, offers a versatile platform for the development of novel compounds. This guide has provided a comprehensive overview of its molecular structure, predicted geometry, and spectroscopic signatures based on robust analysis of analogous systems. The detailed synthesis protocol and stringent safety guidelines offer a practical framework for researchers. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the strategic use of reactive intermediates like **3-(chloromethyl)isothiazole** will be instrumental in advancing the field.

References

- The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. (2019). MDPI. Available at: [\[Link\]](#)
- Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides. *Journal of Applied Bacteriology*. Available at: [\[Link\]](#)
- Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [\[Link\]](#)

- Isothiazole. Wikipedia. Available at: [\[Link\]](#)
- Chemical synthesis method of 3-chloroisothiazole. (2014). Google Patents.
- X-ray structures of 3 (a) (the dotted line indicates N-H...O hydrogen...). (n.d.). ResearchGate. Available at: [\[Link\]](#)
- Process for the preparation of chlorothiazole derivatives. (1991). Google Patents.
- SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. (2024). Erbil Polytechnic University. Available at: [\[Link\]](#)
- CHLOROMETHYLISOTHIAZOLINONE. (n.d.). Chemical Information. Available at: [\[Link\]](#)
- Kolesnik, I. V., et al. (2023). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm. Available at: [\[Link\]](#)
- 3-(chloromethyl)-1,2-thiazole. (n.d.). PubChem. Available at: [\[Link\]](#)
- Sharma, V. P. (2005). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available at: [\[Link\]](#)
- Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. Available at: [\[Link\]](#)
- Mass spectra of each confirmed antimicrobial agent in the adhesive... (n.d.). ResearchGate. Available at: [\[Link\]](#)
- El-Rayyes, A. A. (2024). DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Journal of the Nigerian Bar Association. Available at: [\[Link\]](#)
- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). PMC - NIH. Available at: [\[Link\]](#)
- ICSC 0238 - CHLOROMETHYL METHYL ETHER. (n.d.). International Chemical Safety Cards. Available at: [\[Link\]](#)

- Chloromethylisothiazolinone (CMI; CMIT). (n.d.). Hycult Biotech. Available at: [\[Link\]](#)
- Methylchloroisothiazolinone. Wikipedia. Available at: [\[Link\]](#)
- 2-Chloro-5-chloromethyl-1,3-thiazole. (2010). PMC - NIH. Available at: [\[Link\]](#)
- Thiazoles: iii. Infrared spectra of methylthiazoles. (1953). ResearchGate. Available at: [\[Link\]](#)
- Can We Predict the Isosymmetric Phase Transition? Application of DFT Calculations to Study the Pressure Induced Transformation of Chlorothiazide. (2021). MDPI. Available at: [\[Link\]](#)
- Thiazole and Isothiazole Ring-Containing Compounds in Crop Protection. (2019). ResearchGate. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Density functional theory study on characterization of 3-chloro-1,2-benzisothiazole - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 2. [ias.ac.in](#) [\[ias.ac.in\]](#)
- 3. [researchgate.net](#) [\[researchgate.net\]](#)
- 4. 3-Chlorobenzo[d]isothiazole | 7716-66-7 [\[sigmaaldrich.com\]](#)
- 5. 4-Chloro-3-methylisothiazole(930-43-8) 1H NMR [\[m.chemicalbook.com\]](#)
- 6. [atamankimya.com](#) [\[atamankimya.com\]](#)
- 7. 5-Chloro-2-methyl-3(2H)-isothiazolone [\[webbook.nist.gov\]](#)
- 8. [academicstaff.epu.edu.iq](#) [\[academicstaff.epu.edu.iq\]](#)
- 9. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 10. [mdpi.com](#) [\[mdpi.com\]](#)

- [11. researchgate.net \[researchgate.net\]](#)
- [12. CN103880774A - Chemical synthesis method of 3-chloroisoithiazole - Google Patents \[patents.google.com\]](#)
- [13. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. 3-chloro-2-methoxyanisole\(3260-88-6\) 1H NMR spectrum \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [3-(Chloromethyl)isothiazole molecular structure and geometry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2892275/docs#3-chloromethyl-isothiazole-molecular-structure-and-geometry\]](https://www.benchchem.com/product/b2892275/docs#3-chloromethyl-isothiazole-molecular-structure-and-geometry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check